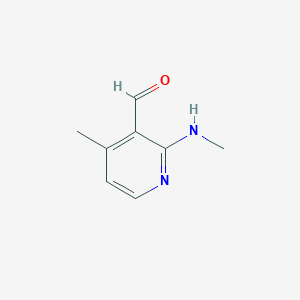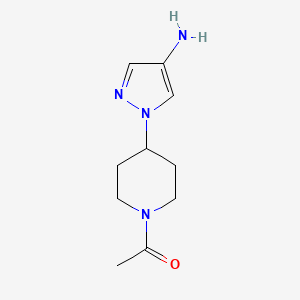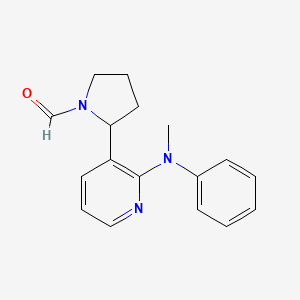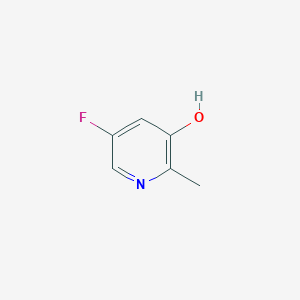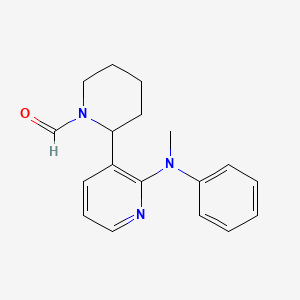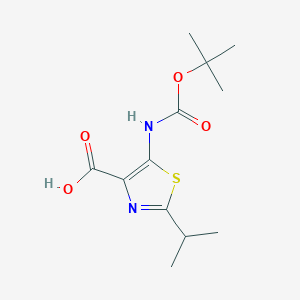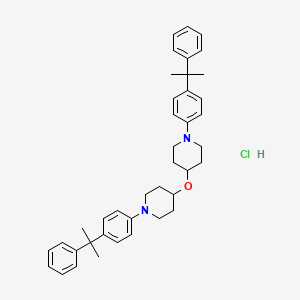
4-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a piperidine ring fused with a triazole moiety, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methoxybenzohydrazide with piperidine-4-carboxaldehyde under acidic conditions to form the triazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-(3-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
4-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and neuroprotective agent.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole moiety can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth. The piperidine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine
- 4-(3-(3-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine
- 4-(3-(3-Chlorophenyl)-1H-1,2,4-triazol-5-yl)piperidine
Uniqueness
4-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its overall bioavailability .
Propriétés
Formule moléculaire |
C14H18N4O |
|---|---|
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]piperidine |
InChI |
InChI=1S/C14H18N4O/c1-19-12-4-2-3-11(9-12)14-16-13(17-18-14)10-5-7-15-8-6-10/h2-4,9-10,15H,5-8H2,1H3,(H,16,17,18) |
Clé InChI |
HSQAFNKMFBHUNE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=NNC(=N2)C3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


